molecular formula C13H26N2O2 B15307882 Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate

Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate

Cat. No.: B15307882
M. Wt: 242.36 g/mol
InChI Key: NCHHJMIUANXCOR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and an aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminopiperidin-1-yl)butanoate typically involves the reaction of 4-aminopiperidine with tert-butyl 4-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Tert-butyl 4-(4-hydroxypiperidin-1-yl)butanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminopiperidin-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-amino-1-piperidinecarboxylate

Uniqueness

Tert-butyl 4-(4-aminopiperidin-1-yl)butanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-(4-aminopiperidin-1-yl)butanoate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)5-4-8-15-9-6-11(14)7-10-15/h11H,4-10,14H2,1-3H3

InChI Key

NCHHJMIUANXCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCN1CCC(CC1)N

Origin of Product

United States

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